molecular formula C16H12Cl2N4OS B6111592 N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

Cat. No. B6111592
M. Wt: 379.3 g/mol
InChI Key: YGXBRPAAOLZNKN-UHFFFAOYSA-N
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Description

The compound is a urea derivative with a thiadiazole ring and a dichlorobenzyl group. Urea derivatives are known for their wide range of biological activities and are used in various fields of medicinal chemistry . Thiadiazoles are heterocyclic compounds containing nitrogen and sulfur atoms in a five-membered ring and are known for their diverse pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The dichlorobenzyl group would likely contribute to the lipophilicity of the compound, potentially affecting its pharmacokinetic properties .


Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions. For instance, the urea group might participate in condensation reactions, and the thiadiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the dichlorobenzyl group might increase the compound’s lipophilicity, affecting its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Urea derivatives and thiadiazoles are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The compound could be a potential candidate for drug development given the known biological activities of urea derivatives and thiadiazoles. Further studies would be needed to evaluate its biological activity, pharmacokinetics, and toxicity .

properties

IUPAC Name

1-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4OS/c17-12-7-6-10(8-13(12)18)9-14-21-22-16(24-14)20-15(23)19-11-4-2-1-3-5-11/h1-8H,9H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXBRPAAOLZNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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